molecular formula C19H20N4O B12266415 N-[1-(4-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

N-[1-(4-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

Cat. No.: B12266415
M. Wt: 320.4 g/mol
InChI Key: IQHTUYDQXOIVRI-UHFFFAOYSA-N
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Description

N-[1-(4-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is a complex organic compound that features a quinoline moiety, a piperidine ring, and a cyclopropane carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the quinoline and piperidine intermediates. One common method involves the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehyde with isonicotinic acid hydrazide in absolute ethanol, in the presence of catalytic amounts of glacial acetic acid . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency. The use of high-throughput screening and process optimization techniques can further enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline or piperidine rings, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce fully hydrogenated piperidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(4-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the piperidine ring may interact with protein targets, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

IUPAC Name

N-[1-(4-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C19H20N4O/c20-11-14-10-18(22-17-6-2-1-5-16(14)17)23-9-3-4-15(12-23)21-19(24)13-7-8-13/h1-2,5-6,10,13,15H,3-4,7-9,12H2,(H,21,24)

InChI Key

IQHTUYDQXOIVRI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3C(=C2)C#N)NC(=O)C4CC4

Origin of Product

United States

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